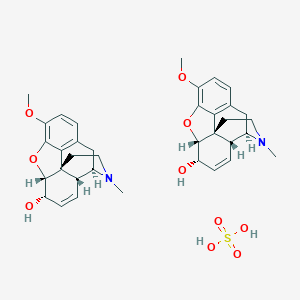![molecular formula C14H13NO B072862 1-[4-(4-Aminophenyl)phenyl]ethanone CAS No. 1141-39-5](/img/structure/B72862.png)
1-[4-(4-Aminophenyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Aminophenyl)phenyl]ethanone, commonly known as APPE, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. APPE is a ketone derivative of 4-aminodiphenylamine and is widely used in the pharmaceutical industry for the synthesis of various drugs.
Mécanisme D'action
The mechanism of action of APPE is not well understood. However, it has been proposed that APPE may exert its biological effects by interacting with cellular proteins and enzymes, thereby altering their activity. APPE has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.
Effets Biochimiques Et Physiologiques
APPE has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. APPE has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, APPE has been shown to exhibit antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
APPE has several advantages for use in laboratory experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. APPE is also stable under a wide range of conditions, making it suitable for use in various assays. However, APPE has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on APPE. One potential area of investigation is the development of APPE-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the investigation of APPE's potential as an anti-cancer agent. Additionally, further research is needed to elucidate the mechanism of action of APPE and its potential applications in other areas of medicinal chemistry.
In conclusion, 1-[4-(4-Aminophenyl)phenyl]ethanone is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. APPE has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. While APPE has several advantages for use in laboratory experiments, further research is needed to fully understand its mechanism of action and potential applications in medicinal chemistry.
Méthodes De Synthèse
The synthesis of APPE involves the reaction between 4-aminodiphenylamine and benzophenone in the presence of a catalyst such as aluminum chloride. The reaction yields APPE as a white crystalline solid that is purified through recrystallization.
Applications De Recherche Scientifique
APPE has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. APPE has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
1141-39-5 |
|---|---|
Nom du produit |
1-[4-(4-Aminophenyl)phenyl]ethanone |
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
1-[4-(4-aminophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H13NO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,15H2,1H3 |
Clé InChI |
UTEHCBNZRXNAQM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N |
Autres numéros CAS |
1141-39-5 |
Synonymes |
1-[4-(4-aminophenyl)phenyl]ethanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



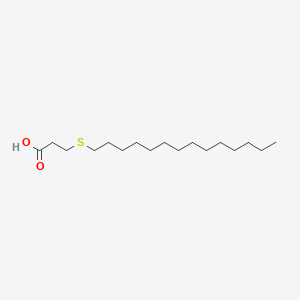
![Bicyclo[2.2.2]octan-1-amine](/img/structure/B72785.png)
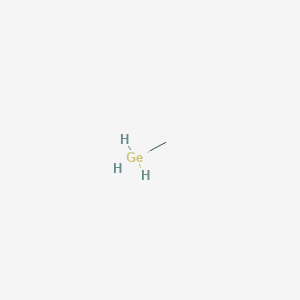
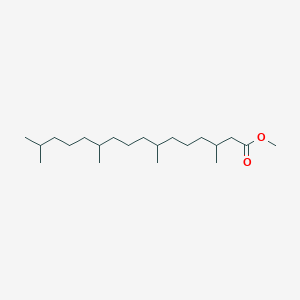

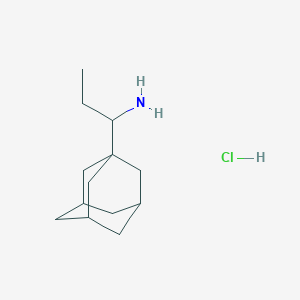
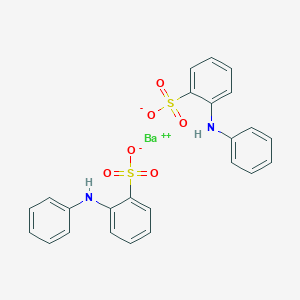
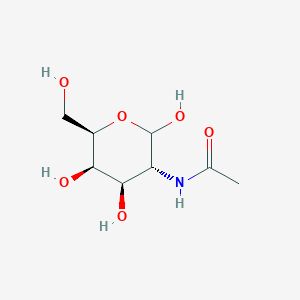
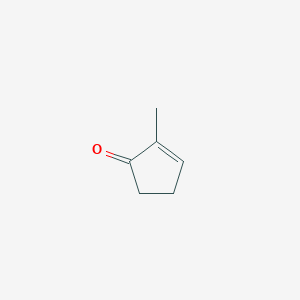
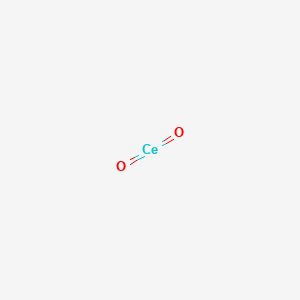
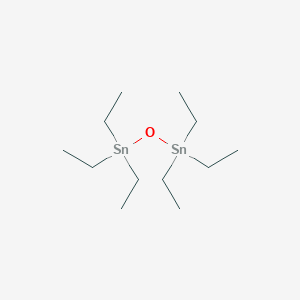
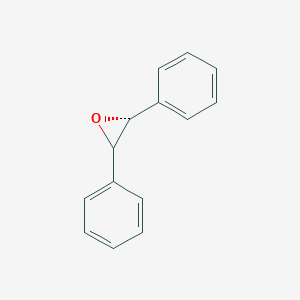
![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)
